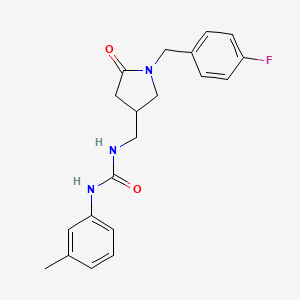

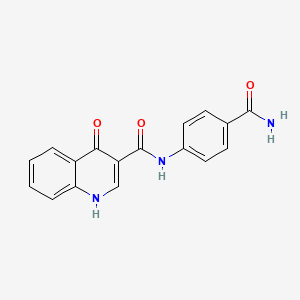

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, also known as CPHQC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Anticancer and Fluorescence Applications

One significant study discusses the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, closely related to N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, highlighting their potential as anticancer agents and fluorescence agents. These compounds, derived from 3-nitrophthalic anhydride, α-haloketones, and primary amines, showed cytotoxic activity against various cancer cell lines and non-malignant cell lines. Their fluorescent properties were also evaluated, showing interesting data that could be compared to isomeric compounds studied in the past, suggesting their application in bioimaging and cancer therapy (Funk et al., 2015).

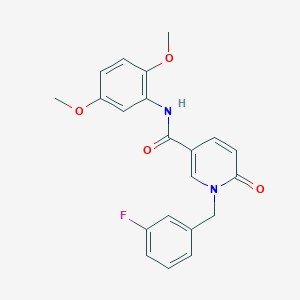

Antimicrobial Activity

Another research domain for these compounds includes their antimicrobial properties. A study synthesizing N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides explored their in vitro antibacterial and antifungal activities. These compounds showed activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential use in developing new antimicrobial agents (Desai et al., 2011).

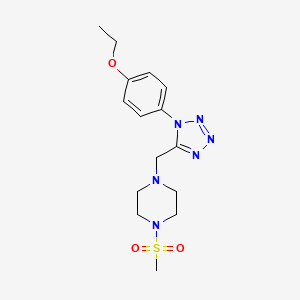

Inhibition of Human Immunodeficiency Virus (HIV)

The investigation into 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors demonstrates the potential of these compounds in antiviral therapy. Some derivatives displayed low nanomolar inhibitory properties against the HIV-1 integrase, comparable to clinically used drugs, suggesting a novel mechanism of action for inhibiting the virus, which could lead to the development of new antiviral drugs (Billamboz et al., 2013).

Antiherpes Activities

Research into the broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides revealed their potential as herpesvirus polymerase inhibitors. These compounds demonstrated potent inhibition against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases without affecting human polymerases, suggesting their application in treating herpesvirus-induced diseases (Oien et al., 2002).

Mycobacterium tuberculosis Inhibition

The synthesis and evaluation of novel derivatives for their antitubercular activity against Mycobacterium tuberculosis indicate the potential of these compounds in treating tuberculosis. Several analogs showed promising antitubercular agents with lower cytotoxicity profiles, contributing to the search for new treatments against this infectious disease (Marvadi et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide Similar compounds have been evaluated for their inhibitory effects on certain cell lines .

Mode of Action

The exact mode of action of This compound It’s worth noting that the compound’s interaction with its targets could result in changes at the molecular level, affecting the function and behavior of the cells .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s plausible that the compound could interact with various biochemical pathways, leading to downstream effects that influence cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound It’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing cell function and behavior .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRNKHNCBQZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)

![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)